molecular formula C6H6LiNO2S2 B2686427 Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate CAS No. 2228329-52-8

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate

Cat. No.: B2686427
CAS No.: 2228329-52-8
M. Wt: 195.18
InChI Key: QTMWJENBGALKLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a cyclopropyl group attached to a thiazole ring, and a sulfinate group. This compound is often utilized in pharmaceutical testing and other scientific research applications .

Preparation Methods

The preparation of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate typically involves the synthesis of the thiazole ring followed by the introduction of the cyclopropyl and sulfinate groups. The synthetic routes and reaction conditions can vary, but they generally include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-cyclopropyl-1,3-thiazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

lithium;4-cyclopropyl-1,3-thiazole-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2.Li/c8-11(9)6-7-5(3-10-6)4-1-2-4;/h3-4H,1-2H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMWJENBGALKLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=CSC(=N2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.